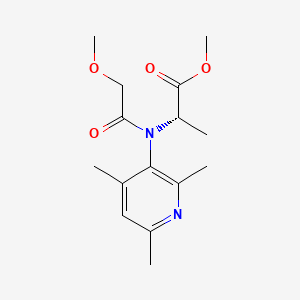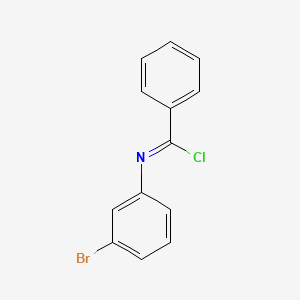
N-(3-Bromophenyl)benzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)benzenecarboximidoyl chloride is an organic compound that belongs to the class of aromatic imidoyl chlorides. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a benzenecarboximidoyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)benzenecarboximidoyl chloride typically involves the reaction of 3-bromoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-Bromoaniline+Benzoyl chloridePyridine, RefluxN-(3-Bromophenyl)benzenecarboximidoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromophenyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Reduction: The major product is the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromophenyl)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)benzenecarboximidoyl chloride involves its interaction with nucleophiles and electrophiles The chloride group acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds with nucleophiles
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Bromophenyl)benzenecarboximidoyl chloride
- N-(2-Bromophenyl)benzenecarboximidoyl chloride
- N-(3-Chlorophenyl)benzenecarboximidoyl chloride
Uniqueness
N-(3-Bromophenyl)benzenecarboximidoyl chloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. The presence of the bromine atom at the meta position allows for selective functionalization of the aromatic ring, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
91481-90-2 |
|---|---|
Molekularformel |
C13H9BrClN |
Molekulargewicht |
294.57 g/mol |
IUPAC-Name |
N-(3-bromophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9BrClN/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H |
InChI-Schlüssel |
ZRWHMPOMRRDTLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
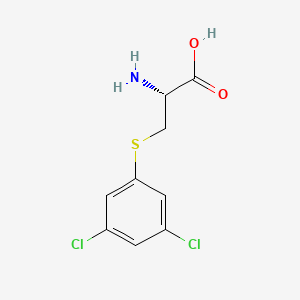
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
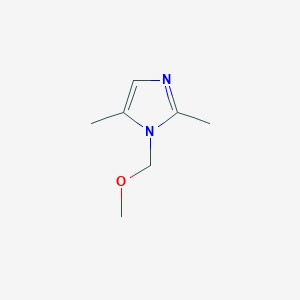
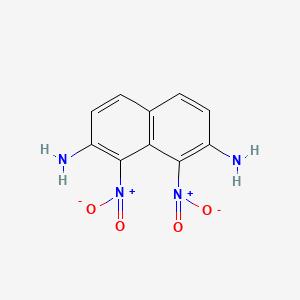
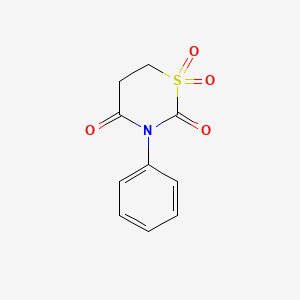
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
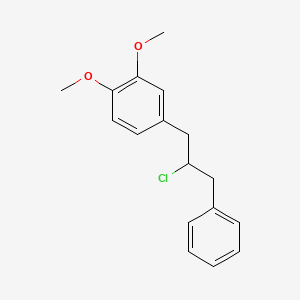
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
